N'-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site . Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- 1-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is unique due to its specific structural features, including the fluorophenyl group and the pyrrolidine ring
Properties
Molecular Formula |
C18H16FN3O2 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c19-15-8-6-13(7-9-15)11-20-21-18(24)14-10-17(23)22(12-14)16-4-2-1-3-5-16/h1-9,11,14H,10,12H2,(H,21,24)/b20-11+ |
InChI Key |
TVXWSWIZGKAOPQ-RGVLZGJSSA-N |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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